acetic acid

Catalog No.
S1487728
CAS No.
1563-80-0
M.F
C2H4O2
M. Wt
61.045 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid

CAS Number

1563-80-0

Product Name

acetic acid

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

61.045 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1

InChI Key

QTBSBXVTEAMEQO-OUBTZVSYSA-N

SMILES

CC(=O)O

Synonyms

[2-13C]Acetic Acid;

Canonical SMILES

CC(=O)O

Isomeric SMILES

[13CH3]C(=O)O

Isotope-Labeled Tracer for Metabolic Studies:

Acetic acid-2-<sup>13</sup>C is a valuable tool in scientific research, particularly in the field of metabolism. It is an isotope-labeled molecule, meaning one of its carbon atoms is replaced with a heavier isotope, carbon-13 (<sup>13</sup>C), instead of the more common carbon-12 (<sup>12</sup>C) . This substitution allows scientists to track the fate of the molecule within a biological system by monitoring the presence and position of the <sup>13</sup>C isotope using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Applications in Cellular Metabolism:

  • Fatty Acid Synthesis: Acetic acid-2-<sup>13</sup>C can be used to study the de novo synthesis of fatty acids in cells. By adding this labeled molecule to a cell culture, researchers can track its incorporation into newly formed fatty acids and identify the specific pathways involved in their synthesis .
  • Glucose Metabolism: This isotope-labeled molecule can also be employed to investigate glucose metabolism, particularly the citric acid cycle (TCA cycle), which plays a crucial role in cellular energy production. By feeding cells with labeled acetic acid, scientists can monitor its entry into the TCA cycle and determine the efficiency of energy generation .
  • Mitochondrial Function: Studies employing acetic acid-2-<sup>13</sup>C can shed light on mitochondrial function, as the mitochondria are the primary site of both fatty acid synthesis and the TCA cycle. By assessing the fate of the labeled molecule within these organelles, researchers can gain insights into their metabolic activity and potential dysfunction .

Additional Applications:

Beyond its role in metabolic studies, acetic acid-2-<sup>13</sup>C finds applications in other areas of scientific research, including:

  • Drug Discovery: This labeled molecule can be used to track the metabolism of drug candidates within an organism, aiding in the development of new medications .
  • Environmental Studies: Researchers can utilize acetic acid-2-<sup>13</sup>C to investigate the biodegradation of organic matter in ecosystems, providing valuable information about environmental processes .

Acetic acid, with the chemical formula CH3COOH\text{CH}_3\text{COOH}, is a colorless liquid organic compound known for its distinctive sour taste and pungent smell. It is a simple carboxylic acid and is commonly recognized as the main component of vinegar, which typically contains 4-8% acetic acid by volume. Acetic acid is a polar protic solvent with a dielectric constant of 6.2, and it exhibits dimerization behavior due to hydrogen bonding, forming dimers in both vapor and dilute liquid states .

The acidic properties of acetic acid arise from its ability to dissociate in solution, releasing a proton (H+\text{H}^+) and forming its conjugate base, acetate (CH3COO\text{CH}_3\text{COO}^-). The pKa of acetic acid in water is approximately 4.76, indicating that it does not completely dissociate in solution; for instance, a 1.0 M solution has a pH of about 2.4 .

Acetic acid-2-¹³C shares similar hazards as regular acetic acid:

  • Flammability: Flammable liquid with a flash point of 39 °C.
  • Corrosivity: Can cause severe skin burns and eye damage.
  • Toxicity: Moderately toxic by inhalation and ingestion.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
  • Store in a cool, dry, and well-ventilated place away from heat and open flames.

Data Source:

  • [1] Sigma-Aldrich:
Typical of carboxylic acids:

  • Neutralization Reactions: Acetic acid reacts with bases to form acetate salts and water:
    CH3COOH+KOHCH3COOK+H2O\text{CH}_3\text{COOH}+\text{KOH}\rightarrow \text{CH}_3\text{COOK}+\text{H}_2\text{O}
  • Reactions with Carbonates: It reacts with carbonates to produce carbon dioxide, water, and acetate salts:
    2CH3COOH+Na2CO32CH3COONa+CO2+H2O2\text{CH}_3\text{COOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O}
  • Decomposition: Upon heating above 440 °C, acetic acid decomposes into methane and carbon dioxide or ketene and water:
    CH3COOH+HeatCO2+CH4\text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{CO}_2+\text{CH}_4
  • Formation of Derivatives: Acetic acid can form various derivatives through reactions such as esterification and acylation. For example, it can react with alcohols to form esters:
    CH3COOH+R OHCH3COOR+H2O\text{CH}_3\text{COOH}+\text{R OH}\rightarrow \text{CH}_3\text{COOR}+\text{H}_2\text{O}

Acetic acid plays a crucial role in biological systems. It is involved in metabolic pathways, particularly in the citric acid cycle where it binds to coenzyme A to form acetyl-CoA, a key intermediate in energy metabolism. In addition to its metabolic roles, acetic acid exhibits antimicrobial properties, making it effective against various pathogens .

Moreover, studies have shown that acetic acid can influence insulin sensitivity and lipid metabolism in humans, suggesting potential benefits for metabolic health .

Acetic acid is primarily synthesized through several industrial processes:

  • Methanol Carbonylation: The most common method involves the reaction of methanol with carbon monoxide using metal catalysts:
    CH3OH+COCH3COOH\text{CH}_3\text{OH}+\text{CO}\rightarrow \text{CH}_3\text{COOH}
  • Oxidation of Ethylene: Ethylene can be oxidized to acetic acid using palladium catalysts:
    O2+C2H4CH3COOHO_2+C_2H_4\rightarrow CH_3COOH
  • Anaerobic Fermentation: Certain bacteria can convert sugars directly into acetic acid through fermentation processes:
    C6H12O63CH3COOH[1][2][4].C_6H_{12}O_6\rightarrow 3\text{CH}_3\text{COOH}[1][2][4].

Acetic acid has diverse applications across various industries:

  • Food Industry: It is widely used as a food preservative and flavoring agent (vinegar).
  • Chemical Industry: Acetic acid serves as a precursor for the production of various chemicals such as acetic anhydride, acetyl chloride, and esters.
  • Pharmaceuticals: It is utilized in the synthesis of pharmaceuticals and as a solvent in drug formulation.
  • Textiles: Acetic acid is used in dyeing processes and as a chemical feedstock for synthetic fibers .

Research has explored the interactions of acetic acid with various substances:

  • Metal Corrosion: Acetic acid is corrosive to metals like iron and zinc, leading to the formation of metal acetates. This property necessitates careful handling and storage .
  • Biological Interactions: Studies indicate that acetic acid can modulate gut microbiota composition and influence metabolic processes in humans .

Several compounds share similarities with acetic acid due to their structural features or functional groups:

CompoundFormulaKey Characteristics
Formic AcidHCOOHHCOOHSimplest carboxylic acid; stronger than acetic acid.
Propionic AcidC2H5COOHC_2H_5COOHOne carbon longer than acetic; used as a preservative.
Butyric AcidC3H7COOHC_3H_7COOHFour-carbon fatty acid; associated with rancid odors.
Lactic AcidC3H6O3C_3H_6O_3Alpha-hydroxy acid; produced during anaerobic respiration.

Acetic acid is unique among these compounds due to its widespread use in food preservation and its role as an essential metabolic intermediate in living organisms. Its relatively low toxicity compared to other carboxylic acids also contributes to its popularity in various applications .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Acetic acid-2-13C,2,2,2-d3

Dates

Modify: 2023-08-15

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